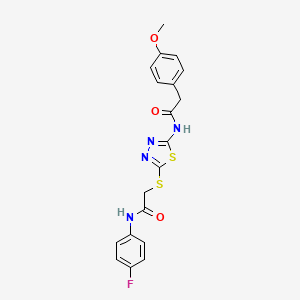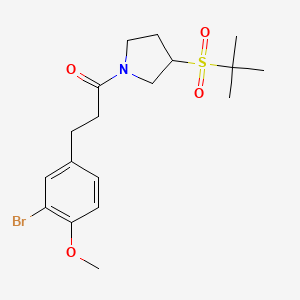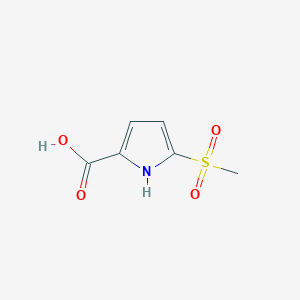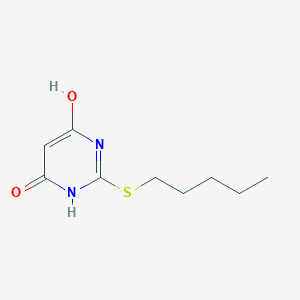
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as MTB-UN, and its synthesis method involves the reaction of 2-(methylthio)benzylamine with piperidine-4-carboxaldehyde followed by the reaction with o-tolyl isocyanate.
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study conducted by Vidaluc et al. (1995) introduced a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric units, aiming for high inhibitory activities. This research provides insights into the design of urea derivatives for potential therapeutic applications, specifically targeting enzyme inhibition relevant to neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Ureas in Organic Synthesis
Hassel and Seebach (1978) described methods for sterically protected carbonyl groups' metalation and cleavage in highly hindered ureas. The study elaborates on the preparation and synthetic utility of ureas, illustrating their importance in the development of novel organic synthesis methodologies (Hassel & Seebach, 1978).
Piperidine Derivatives via Aryl Migration
Research by Tait, Butterworth, and Clayden (2015) explored the conversion of 2-aryltetrahydropyridines to their N'-aryl urea derivatives and subsequent metalation leading to aryl migration. This process results in a variety of polysubstituted piperidine derivatives, showcasing the role of urea compounds in facilitating complex structural transformations in organic chemistry (Tait, Butterworth, & Clayden, 2015).
Antimicrobial and Anti-Proliferative Activities
A study by Al-Mutairi et al. (2019) investigated the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and derivatives, including urea compounds, for their antimicrobial and anti-proliferative activities. The results highlighted significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, demonstrating the potential of urea derivatives in the development of new therapeutic agents (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).
Novel Synthetic Approaches
Kabirifard, Ghahremani, and Afsharpoor (2015) described a simple and versatile protocol for the preparation of functionalized heterocycles utilizing 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione. This research highlights the role of urea compounds in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-17-7-3-5-9-20(17)24-22(26)23-15-18-11-13-25(14-12-18)16-19-8-4-6-10-21(19)27-2/h3-10,18H,11-16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYVCMVTRRVGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

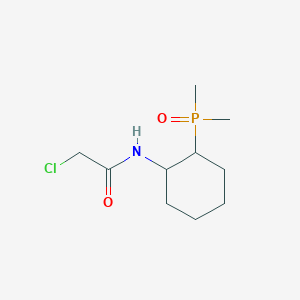
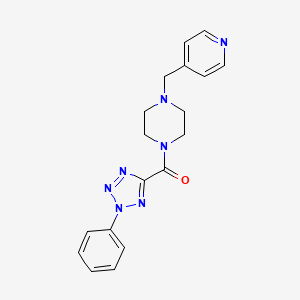

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2932818.png)
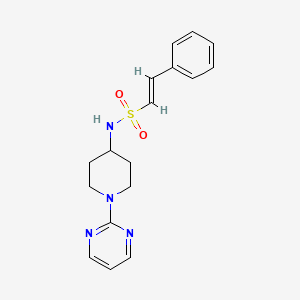
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)
